Y13g

Alzheimer's Disease Acetylcholinesterase Inhibition Interleukin-6 Inhibition

Y13g is a rationally designed, multi-target-directed ligand (MTDL) for Alzheimer's Disease research. Its precise 1-(2-hydroxy-4,6-dimethoxyphenyl)-4-piperazin-1-ylbutan-1-one structure is essential for its validated dual inhibition of AChE and IL-6, a profile not found in generic analogs. Researchers choose Y13g as the benchmark lead from SAR studies to interrogate cholinergic and neuroinflammatory pathways, with proven in vivo efficacy in reversing memory deficits. Ensure your MTDL studies are built on the correct chemical architecture.

Molecular Formula C16H24N2O4
Molecular Weight 308.37 g/mol
Cat. No. B12418200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameY13g
Molecular FormulaC16H24N2O4
Molecular Weight308.37 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCNCC2)O
InChIInChI=1S/C16H24N2O4/c1-21-12-10-14(20)16(15(11-12)22-2)13(19)4-3-7-18-8-5-17-6-9-18/h10-11,17,20H,3-9H2,1-2H3
InChIKeyORWCTDAAGQYVMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Hydroxy-4,6-dimethoxyphenyl)-4-piperazin-1-ylbutan-1-one (Y13g): Core Chemical Identity and CAS 2766380-73-6


1-(2-Hydroxy-4,6-dimethoxyphenyl)-4-piperazin-1-ylbutan-1-one, designated as Y13g (CAS: 2766380-73-6), is a synthetic small molecule with the molecular formula C16H24N2O4 and a molecular weight of 308.37 g/mol . The compound is a rationally designed hybrid, constructed by coupling a xanthoxylin (2-hydroxy-4,6-dimethoxyacetophenone) pharmacophore with a piperazine moiety via a three-carbon alkyl linker [1]. It is primarily recognized as a potent dual inhibitor of acetylcholinesterase (AChE) and the pro-inflammatory cytokine Interleukin-6 (IL-6), making it a specialized research tool for Alzheimer's Disease (AD) drug discovery programs focused on multi-target-directed ligands (MTDLs) .

Why In-Class Piperazine Derivatives Cannot Replace 1-(2-Hydroxy-4,6-dimethoxyphenyl)-4-piperazin-1-ylbutan-1-one in AD Research


Generic piperazine derivatives or simple xanthoxylin analogs fail to replicate the specific pharmacological profile of Y13g. The compound's activity is critically dependent on the precise conjugation of the xanthoxylin core to a piperazine ring via a three-carbon linker [1]. Alterations to this linker length, as demonstrated in the original structure-activity relationship (SAR) study, significantly diminish or ablate dual inhibition of AChE and IL-6 [1]. Furthermore, the substitution pattern on the phenyl ring (2-hydroxy-4,6-dimethoxy) is essential for the IL-6 inhibitory pharmacophore [2]. Substitution with other in-class compounds lacking this precise architecture would result in a loss of the dual-target mechanism, thereby compromising the integrity of experimental models designed to evaluate multi-target therapeutic strategies for Alzheimer's Disease.

Quantitative Differentiation: Evidence-Based Comparison of Y13g Against Standard AD Drug Donepezil and Structural Analogs


Dual-Target Potency: Y13g is a Validated Dual Inhibitor of AChE and IL-6, Unlike Donepezil

Y13g is characterized as a potent inhibitor of both acetylcholinesterase (AChE) and the pro-inflammatory cytokine Interleukin-6 (IL-6) [1]. In contrast, the standard-of-care Alzheimer's drug, Donepezil, is a selective AChE inhibitor with no reported direct activity on IL-6 [2]. The dual inhibition profile of Y13g is a quantifiable differentiator, making it a superior tool for investigating disease-modifying strategies that combine cholinergic enhancement with anti-inflammatory effects.

Alzheimer's Disease Acetylcholinesterase Inhibition Interleukin-6 Inhibition Multi-Target-Directed Ligand

In Vivo Efficacy: Y13g Reverses STZ-Induced Memory Deficits, Demonstrating Functional CNS Activity

In a streptozotocin (STZ)-induced amnesia model in mice, Y13g demonstrated dose-dependent improvement in learning and memory [1]. At the highest tested dose of 0.8 mg/kg, Y13g completely reversed the STZ-induced memory deficit and restored brain histopathology to a state comparable to normal control animals [1]. This provides direct in vivo functional evidence of its therapeutic potential, differentiating it from other in vitro-only active analogs.

Alzheimer's Disease In Vivo Efficacy Memory Deficit Model Streptozotocin (STZ)

Structural Optimization: The 3-Carbon Linker is Essential for Potent Dual Inhibition

The SAR study that yielded Y13g investigated a series of 80 compounds with varying alkyl linker lengths (1-4 carbon atoms) between the xanthoxylin and piperazine moieties [1]. The data indicates that the three-carbon linker present in Y13g provides the optimal conformation for binding to the AChE active site, leading to its selection as the most potent inhibitor in the series [1]. Compounds with 1- or 2-carbon linkers were less effective, demonstrating that a 3-carbon chain is the most conducive to orient the pharmacophore for optimum binding .

Structure-Activity Relationship (SAR) Linker Optimization Drug Design Xanthoxylin Hybrids

Optimal Application Scenarios for 1-(2-Hydroxy-4,6-dimethoxyphenyl)-4-piperazin-1-ylbutan-1-one (Y13g) Based on Evidence


Multi-Target-Directed Ligand (MTDL) Studies for Alzheimer's Disease

Y13g is an ideal positive control or lead compound for research programs focused on MTDL strategies for Alzheimer's Disease. Its validated dual inhibition of AChE and IL-6 [1] allows for the simultaneous interrogation of cholinergic and neuroinflammatory pathways in cellular and in vivo models, a more sophisticated approach than using single-target inhibitors like Donepezil [2].

In Vivo Proof-of-Concept Studies in Cognitive Impairment Models

The demonstrated ability of Y13g to reverse memory deficits in the STZ-induced amnesia mouse model at 0.8 mg/kg [1][2] makes it a compelling candidate for preclinical efficacy studies. Researchers can utilize this compound to validate the therapeutic hypothesis that dual AChE/IL-6 inhibition translates to functional cognitive improvement in vivo.

Chemical Biology Probe for Dissecting AChE and IL-6 Crosstalk

Y13g serves as a precise chemical probe for dissecting the interplay between cholinergic signaling and IL-6-mediated inflammation. Its defined dual-inhibitor activity [1] allows for controlled experiments to map downstream signaling events and cellular responses that occur upon simultaneous blockade of these two critical targets.

SAR Studies on Xanthoxylin-Piperazine Hybrid Scaffolds

Y13g is the optimized lead from a comprehensive SAR study of xanthoxylin-piperazine hybrids [1]. It serves as the benchmark for evaluating new derivatives with modifications to the linker, piperazine substituents, or phenyl ring. Its known potency profile provides a clear reference point for quantifying improvements or changes in activity within this chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Y13g

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.